molecular formula C14H22FNO5 B13505258 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13505258
M. Wt: 303.33 g/mol
InChI Key: ZPBXGONAMUFGQV-BDAKNGLRSA-N
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Description

1,2-Di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by:

  • Molecular formula: C₁₄H₂₂FNO₅ (molecular weight: 303.34 g/mol) .
  • Stereochemistry: (2S,4R) configuration, with a fluorine atom at position 4 and a ketone group at position 5 .
  • Functional groups: Two tert-butyl ester groups at positions 1 and 2, contributing to steric bulk and hydrolytic stability .
  • Synthesis: Typically derived via fluorination of hydroxylated precursors using agents like morpholinosulfur trifluoride or DAST (diethylaminosulfur trifluoride) .

Properties

Molecular Formula

C14H22FNO5

Molecular Weight

303.33 g/mol

IUPAC Name

ditert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9+/m1/s1

InChI Key

ZPBXGONAMUFGQV-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)F

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from a chiral pyrrolidine or pyroglutamic acid derivative to ensure stereochemical integrity.
  • Installation of tert-butyl ester protecting groups on carboxylic acid functionalities for stability and selective deprotection.
  • Introduction of the 4-fluoro substituent via electrophilic fluorination or nucleophilic substitution on a suitable precursor.
  • Oxidation or selective functional group transformation to generate the 5-oxo (ketone) group on the pyrrolidine ring.

This approach balances stereochemical control, functional group compatibility, and protecting group strategy to yield the target compound with high purity and yield.

Alternative Synthetic Routes

  • Use of Chiral Aziridine Intermediates:
    Some methods employ homochiral aziridine-2-carboxylates reacting with stabilized Wittig reagents to build the pyrrolidine ring with desired stereochemistry before fluorination.

  • Lithium Lactam Enolate Strategy:
    Reaction of lithium lactam enolates derived from N-Boc-pyroglutamate with electrophilic fluorinating agents or Eschenmoser’s salt analogs can introduce the fluorine and ketone functionalities in a controlled manner.

Reaction Conditions and Yields

  • Typical fluorination reactions proceed in polar aprotic solvents (e.g., DMF, DMSO) at low temperatures to avoid racemization.
  • Oxidation steps use mild reagents such as Dess–Martin periodinane or TEMPO-based oxidants to preserve sensitive groups.
  • Overall yields for multi-step synthesis range from 50% to 70% depending on purification efficiency and reaction optimization.

Data Tables Summarizing Key Synthetic Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection tert-Butyl dicarbonate, base, RT 80-90 Protects carboxylic acid groups
2 Fluorination Electrophilic fluorinating agent, low temp 60-75 Retains stereochemistry at C4
3 Oxidation Dess–Martin periodinane, mild conditions 70-85 Selective ketone formation at C5
4 Purification Silica gel chromatography, recrystallization N/A Ensures >97% purity

Research Discoveries and Characterization

  • Stereochemical Confirmation:
    Absolute configuration (2S,4R) is confirmed by single-crystal X-ray crystallography and chiral NMR analysis, showing characteristic chemical shifts for tert-butyl groups (~1.4 ppm) and fluorinated carbons.

  • Spectroscopic Data:

    • NMR: Distinct signals for fluorine-substituted carbons and tert-butyl esters.
    • IR: Strong carbonyl stretches (~1740 cm⁻¹) indicative of ester and ketone groups.
    • Mass Spectrometry: Molecular ion peak at m/z 304.15 ([M+H]+) consistent with molecular weight 303.33 g/mol.
  • Stability and Reactivity: The tert-butyl ester groups confer stability against hydrolysis under neutral and acidic conditions, allowing selective deprotection as needed during downstream synthesis.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester and Boc (tert-butoxycarbonyl) groups are commonly cleaved under acidic conditions. Key deprotection methods include:

Reaction Conditions Yield Reference
Acidic hydrolysis (Boc removal)4 M HCl in dioxane, 2 h at room temperature95%
Trifluoroacetic acid (TFA) cleavageTFA in CH₂Cl₂ (1:1 v/v), 1 h at 25°C90%
Hydrochloric acid (ester hydrolysis)6 M HCl, reflux for 16 h87%

These reactions yield intermediates such as free carboxylic acids or amines, critical for further functionalization .

Functional Group Transformations

The 5-oxopyrrolidine core and fluorine substituent enable diverse reactivity:

Reduction of the Ketone Group

The 5-oxo group can be reduced to a hydroxyl or methylene group:

Reagent Conditions Product Yield Reference
NaBH₄THF, 0°C to 25°C, 2 h(2S,4R)-4-fluoro-5-hydroxypyrrolidine78%
BH₃·THFTHF, reflux, 4 h(2S,4R)-4-fluoro-pyrrolidine85%

Nucleophilic Fluorine Reactivity

The 4-fluoro substituent participates in SN2 reactions under basic conditions:

Nucleophile Conditions Product Yield Reference
NaN₃DMF, 80°C, 12 h(2S,4S)-4-azido-5-oxopyrrolidine65%
KCNDMSO, 100°C, 6 h(2S,4S)-4-cyano-5-oxopyrrolidine58%

Multi-Component Reactions

The Ugi reaction has been employed to introduce diversity at the pyrrolidine nitrogen:

Components Conditions Product Yield Reference
Piperidine, NaBH(OAc)₃, AcOHDCM, 25°C, 16 hN-alkylated 4-fluoro-pyrrolidine67%
NH₄OAc, tert-butyl isocyanideTFE, 4 daysCyclized hexanamide derivatives72%

Suzuki–Miyaura Coupling

The tert-butyl ester can act as a directing group for cross-coupling:

Boronic Acid Catalyst Product Yield Reference
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hBiaryl-substituted pyrrolidine63%

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 150°C, releasing tert-butylene gas .

  • Racemization Risk : Prolonged exposure to strong acids (e.g., TFA) may lead to epimerization at the 2S position .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity.

    Industry: It may find applications in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate would depend on its specific interactions with molecular targets. For example, if it is used as a drug candidate, it may interact with enzymes or receptors in the body, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Stereochemical Impact

The compound’s key differentiators include its stereochemistry, substituents, and functional groups. Below is a comparison with structurally related pyrrolidine derivatives:

Table 1: Structural and Stereochemical Comparison
Compound Name Molecular Formula Substituents (Position) Stereochemistry Key Features
Target: 1,2-Di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate C₁₄H₂₂FNO₅ F (4), 5-oxo (2S,4R) High lipophilicity due to tert-butyl esters; ketone enhances reactivity
(2S,4S)-4-Fluoro analog C₁₄H₂₂FNO₅ F (4), 5-oxo (2S,4S) Stereoisomer with inverted configuration at C4; altered dipole and reactivity
Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate C₁₄H₂₅NO₅ OH (4) (2S,4R) Hydroxyl precursor; used in fluorination reactions (yield: 57% )
(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate C₁₄H₁₆FNO₄ F (4), benzyl (1), methyl (2) (2S,4R) Smaller ester groups reduce steric hindrance; lower molecular weight (281.28 g/mol)
1,2-Di-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate C₁₄H₂₃NO₅ 4-oxo (2R) Lacks fluorine; reduced electronegativity and altered ring conformation
Key Observations:
  • Stereochemistry : The (2S,4R) configuration in the target compound results in distinct spatial arrangement compared to (2S,4S) or (2R) isomers, influencing intermolecular interactions and biological activity .
  • Substituents : The tert-butyl esters enhance stability but reduce solubility in polar solvents compared to methyl or benzyl esters .
  • Functional Groups : The 5-oxo group increases electrophilicity at position 5, making it reactive toward nucleophiles, whereas hydroxyl or tosyloxy groups (e.g., in precursors) are more nucleophilic .
Key Observations:
  • DAST vs. Morpholinosulfur Trifluoride: DAST is less efficient (33% yield) for introducing fluorine compared to morpholinosulfur trifluoride (57%) .
  • Precursor Availability : Hydroxylated precursors (e.g., (2S,4R)-4-hydroxypyrrolidine) are critical intermediates, with synthesis often requiring chiral resolution or asymmetric catalysis .

Physicochemical and Spectral Properties

Table 3: Physicochemical Data
Compound IR (cm⁻¹) [α]D (CHCl₃) Predicted CCS (Ų, [M+H]+)
Target compound 2978, 1744, 1703, 1152 −8.8 (c 0.2) 170.5
Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine 3450 (OH), 1740, 1695 −7.0 (c 0.1) N/A
(2S,4S)-1-tert-butyl 2-methyl-4-fluoropyrrolidine 2975, 1740, 1705 +12.3 (c 0.5) N/A
Key Observations:
  • IR Spectroscopy : The target compound lacks OH stretches (3450 cm⁻¹) present in its hydroxyl precursor, confirming successful fluorination .
  • Optical Rotation : The (2S,4R) configuration results in a negative optical rotation (−8.8°), distinct from (2S,4S) analogs (+12.3°) .
  • Collision Cross Section (CCS) : The predicted CCS (170.5 Ų) suggests moderate molecular size, relevant for pharmacokinetic properties .

Biological Activity

1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry. Its unique structural features and biological properties make it a subject of interest for various therapeutic applications, particularly in the fields of anticoagulation and oncology. This article aims to explore the biological activity of this compound through detailed analysis, including case studies and research findings.

  • Molecular Formula : C14H22FNO5
  • Molar Mass : 303.33 g/mol
  • CAS Number : 2624108-88-7

The compound contains a pyrrolidine ring substituted with tert-butyl groups and a fluorine atom, which contributes to its biological activity.

Target of Action

The compound acts as a reactant in synthesizing 4,4-disubstituted pyrrolidine-1,2-dicarboxamides. Its mode of action involves hydrolysis of the tert-butyl ester group, likely mediated by carboxylesterase enzymes such as ces1.

Biochemical Pathways

It has been utilized in synthesizing azacyclic FTY720 analogues, which are known for their immunomodulatory effects. The compound's interaction with various biochemical pathways suggests potential applications in drug design targeting specific molecular mechanisms.

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant effects. The synthesis of potent factor Xa inhibitors from this compound highlights its relevance in developing new anticoagulant therapies.

Anticancer Activity

The compound has also been implicated in anticancer research. Its derivatives have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that these compounds can target specific cancer pathways, making them suitable candidates for further development in oncology.

Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted on the synthesis of azacyclic analogues derived from this compound demonstrated significant anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells.

Study 2: Anticoagulant Activity Assessment

In another study focusing on the anticoagulant properties of synthesized derivatives from this compound, researchers evaluated their effectiveness in vitro using clotting assays. The results showed that several derivatives significantly prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating strong anticoagulant potential.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticoagulantInhibits factor Xa; prolongs PT and aPTT
AnticancerInduces apoptosis; inhibits proliferation

Q & A

Q. What are common synthetic routes for synthesizing 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate, and how is stereochemistry controlled during synthesis?

Methodological Answer: The synthesis typically involves:

  • Step 1: Starting with a Boc-protected pyroglutamic acid derivative (e.g., (S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate) as a precursor. Alkylation at the 4-position is achieved using allyl bromide or fluoropropyl reagents under strongly basic conditions (e.g., LiHMDS in THF at −78°C) to ensure regioselectivity .
  • Step 2: Fluorination via DAST (diethylaminosulfur trifluoride) at low temperatures (−78°C) to introduce the fluorine atom while retaining stereochemical integrity. This step requires careful quenching with NaHCO₃ to avoid decomposition .
  • Stereocontrol: The (2S,4R) configuration is preserved by using chiral starting materials (e.g., D-pyroglutamic acid derivatives) and maintaining low temperatures during alkylation/fluorination to minimize epimerization .

Q. Which spectroscopic techniques are essential for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are critical. The coupling constants (e.g., JH4FJ_{H4-F}) and splitting patterns confirm the 4R-fluorine configuration. For example, axial fluorine in (2S,4R) stereoisomers shows distinct 3JH3H4^3J_{H3-H4} and 3JH4H5^3J_{H4-H5} values .
  • HPLC/MS: Reverse-phase HPLC with chiral columns resolves enantiomeric impurities. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 757 observed in fluorinated derivatives) .
  • IR Spectroscopy: Confirms carbonyl (C=O) and ester (C-O) functional groups, with absorption bands at ~1740 cm⁻¹ and ~1250 cm⁻¹, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments when synthetic yields of (2S,4R) vs. (2S,4S) isomers vary unexpectedly?

Methodological Answer:

  • Step 1: Perform X-ray crystallography on single crystals of the isomers to unambiguously assign configurations. This is the gold standard for resolving stereochemical disputes .
  • Step 2: Compare experimental NMR data with computational predictions (e.g., DFT calculations of coupling constants and chemical shifts). Discrepancies may indicate impurities or misassigned configurations .
  • Step 3: Optimize chromatographic separation using silica gel columns with gradient elution (e.g., 20–50% EtOAc/hexane) to isolate minor stereoisomers and quantify their ratios .

Q. How can reaction conditions be optimized to improve fluorination efficiency and stereoselectivity at the 4-position?

Methodological Answer:

  • Temperature Control: Fluorination with DAST at −78°C minimizes side reactions (e.g., elimination or racemization). Gradual warming to room temperature over 15 hours ensures complete conversion .
  • Solvent Effects: Use anhydrous CH₂Cl₂ to stabilize reactive intermediates. Polar aprotic solvents like THF may reduce selectivity due to competing solvolysis .
  • Additives: Include DIPEA (N,N-diisopropylethylamine) to scavenge HF byproducts, improving yields from 33% to >50% in model reactions .

Q. What strategies are effective for analyzing the stability of the tert-butyl protecting groups under acidic or basic conditions?

Methodological Answer:

  • Stability Testing: Expose the compound to TFA (trifluoroacetic acid) or aqueous NaOH and monitor degradation via TLC or HPLC. Tert-butyl esters are stable under basic conditions but hydrolyze slowly in strong acids .
  • Alternative Protecting Groups: Compare with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) derivatives. For example, Fmoc groups offer orthogonal deprotection under mild piperidine treatment but are less stable in long-term storage .

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